RAC-TOCOL

Description

Properties

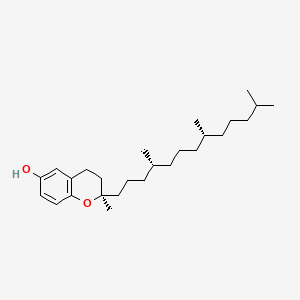

IUPAC Name |

(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3/t21-,22-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUSDJMZWQVQSF-XLGIIRLISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)O)C)CCCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58166-19-1 | |

| Record name | Tocol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TOCOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40PU1W53P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanistic Dynamics of Racemic Tocol in Lipid Assemblies

This guide serves as a technical deep-dive into the mechanistic behavior of Racemic Tocol (2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol) within lipid systems. While often utilized as an internal standard in HPLC due to its structural similarity to Vitamin E, Tocol serves as an ideal "base model" for understanding the structure-activity relationships (SAR) of phenolic antioxidants in lipophilic environments.

Technical Guide for Lipid Chemists & Application Scientists

Executive Summary & Molecular Definition

Racemic Tocol is the parent core of the tocopherol family, lacking the methyl substitutions on the chromanol ring that characterize

-

Chemical Identity: 2-methyl-2-(4,8,12-trimethyltridecyl)-6-chromanol.

-

Stereochemistry: The term "racemic" implies an equimolar mixture of enantiomers at the C2 position (and potentially the phytyl tail centers C4' and C8'), resulting in a disordered packing arrangement within lipid bilayers compared to the natural

-isomers.

Core Thesis: The antioxidant efficacy of racemic tocol in lipid systems is governed by two opposing forces:

-

Electronic Disadvantage: The absence of electron-donating methyl groups on the chromanol ring results in a higher O-H Bond Dissociation Enthalpy (BDE) compared to

-tocopherol, making H-atom abstraction slower. -

Interfacial Dynamics: Its lack of steric bulk allows unique mobility at the lipid-water interface, though its racemic tail disrupts tight membrane packing, altering the "snorkeling" behavior required for radical interception.

The Mechanistic Core: Hydrogen Atom Transfer (HAT)

The primary mechanism of tocol in lipid systems is Hydrogen Atom Transfer (HAT) . Unlike electron transfer mechanisms prevalent in polar solvents, HAT is the dominant pathway in non-polar lipid bilayers.

The Scavenging Reaction

When a lipid peroxyl radical (

-

(Inhibition Rate Constant): For racemic tocol,

-

Why? The methyl groups in

-tocopherol stabilize the resulting phenoxyl radical via hyperconjugation and electron donation. Tocol lacks this stabilization, making the initial H-abstraction thermodynamically less favorable.

The Pro-Oxidant "Tocol-Mediated Peroxidation" (TMP)

A critical, often overlooked mechanism in high-concentration lipid systems is the pro-oxidant potential of the unregenerated tocol radical (

This reaction reinstitutes the chain reaction, a phenomenon known as Tocopherol-Mediated Peroxidation (TMP) .

Pathway Visualization

The following diagram illustrates the competition between scavenging, regeneration, and TMP.

Figure 1: The dual-pathway mechanism of Racemic Tocol. Green arrows indicate antioxidant protection (HAT); red dotted arrows indicate potential pro-oxidant propagation (TMP) if regeneration fails.

The Lipid Interface: Stereochemistry & "Snorkeling"

In a lipid bilayer (e.g., liposomes), the physical location of the antioxidant is as critical as its chemical reactivity.

The Snorkeling Model

Phenolic antioxidants do not bury themselves deep in the hydrophobic core. Instead, they "snorkel":

-

Head Group: The phenolic -OH anchors at the water-lipid interface via hydrogen bonding with phosphate heads or water.

-

Tail Group: The phytyl tail extends into the hydrophobic core.

The Racemic Disadvantage

Natural

-

Consequence: This disorder can prevent the chromanol head from sitting optimally at the interface, potentially burying the active -OH group slightly deeper or making it less accessible to aqueous regenerators (like Ascorbate), thereby increasing the risk of TMP.

Experimental Protocol: Assessing Tocol Efficacy in Liposomes

This protocol is designed to be a self-validating system . It uses a competitive kinetics approach to measure the inhibition period (

Reagents & Preparation

-

Lipid Matrix: 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) or purified Soybean Phosphatidylcholine (SPC).

-

Probe: Racemic Tocol (Standard, >98% purity).

-

Initiator: AAPH (Water-soluble) or AMVN (Lipid-soluble). Note: Use AAPH to test interfacial efficacy; AMVN for core efficacy.

-

Detector: HPLC-UV (295 nm) or Conjugated Diene absorption (234 nm).

Step-by-Step Workflow

Phase A: Liposome Construction (Thin Film Hydration)

-

Dissolution: Dissolve 100 mg PLPC and 100

M Racemic Tocol in Chloroform/Methanol (2:1).-

Validation: Measure absorbance of stock to confirm concentration using

.

-

-

Evaporation: Rotary evaporate at 35°C under vacuum to form a thin, uniform lipid film. Flush with

to remove trace solvent. -

Hydration: Hydrate with PBS (pH 7.4, pre-chelated with Chelex-100 to remove transition metals) to yield 10 mM lipid suspension.

-

Extrusion: Pass through 100 nm polycarbonate membrane (11 passes) to create Large Unilamellar Vesicles (LUVs).

-

QC Check: Dynamic Light Scattering (DLS) must show Polydispersity Index (PDI) < 0.1.

-

Phase B: Kinetic Oxidation Assay

-

Baseline: Transfer LUV suspension to a quartz cuvette thermostated at 37°C.

-

Induction: Add AAPH (10 mM final). This generates peroxyl radicals at a constant rate (

) in the aqueous phase. -

Monitoring:

-

Method 1 (Spectroscopic): Monitor Absorbance at 234 nm (Conjugated Dienes).

-

Method 2 (Chromatographic): Aliquot 50

L every 10 mins into ice-cold methanol (stops reaction) and inject into HPLC.

-

-

Calculation:

-

Plot [Conjugated Dienes] vs. Time.

-

Identify the Lag Phase (

). This is the period where Tocol consumes LOO*.

-

Data Interpretation Table

Use the following logic to interpret your results:

| Parameter | Observation | Mechanistic Implication |

| Lag Phase ( | Short / Non-existent | High |

| Slope after | Steep (Same as control) | Tocol was consumed; system returned to uninhibited peroxidation. |

| Slope after | Shallower than control | Chain Transfer: Tocol oxidation products may have weak antioxidant activity. |

| Tocol Loss Rate | Faster than LOOH formation | Inefficient Scavenging: Tocol is being oxidized by side reactions (e.g., direct hydrolysis or TMP). |

Comparative Metrics

When benchmarking Racemic Tocol against

| Feature | Racemic Tocol (Model) | Reason | |

| Ring Methyls | None | 3 (Pos 5, 7, 8) | Electron donation stabilizes radical. |

| BDE (O-H) | ~79 kcal/mol | ~77 kcal/mol | Lower BDE = Faster H-abstraction. |

| Kinetic solvent effect & sterics. | |||

| Regeneration | Slow | Fast | Ascorbate reduces |

Experimental Workflow Diagram

This diagram outlines the self-validating protocol for testing Racemic Tocol.

Figure 2: Workflow for the kinetic evaluation of Racemic Tocol in liposomal systems.

References

-

Marquardt, D., et al. (2013). "Tocopherol activity correlates with its location in a membrane: a new perspective on the antioxidant vitamin E." Journal of the American Chemical Society.[1] Link

-

Niki, E. (2014). "Role of vitamin E as a lipid-soluble peroxyl radical scavenger: measurements of antioxidant activity." Free Radical Biology and Medicine. Link

-

Ingold, K. U., & Pratt, D. A. (2014). "Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective." Chemical Reviews. Link

-

Matreya LLC. "Tocol Standard Data Sheet." (Reference for chemical identity of racemic tocol standard). Link

-

Barros, L., et al. (2008). "Comparative study of lipophilic and hydrophilic antioxidants... using Racemic Tocol as standard." Food and Chemical Toxicology. Link

Sources

difference between rac-tocol and alpha-tocopherol structure

Structural & Functional Analysis: rac-Tocol vs. -Tocopherol

Executive Summary

In the context of lipid biochemistry and pharmaceutical analysis, the distinction between This compound and

This guide delineates the structural divergence, the resulting physicochemical properties, and the experimental protocols for leveraging this compound as a self-validating internal standard in Vitamin E quantification.[1]

Part 1: Structural & Stereochemical Architecture[1]

To understand the functional differences, we must first dissect the molecular anatomy.[1] The term "Tocol" refers to the core scaffold.[1]

The Chromanol Core (The "Head")

The primary differentiator is the substitution pattern on the 6-chromanol ring.[1]

- -Tocopherol: Possesses three methyl groups at positions C5, C7, and C8 .[1] This electron-donating methylation stabilizes the phenoxyl radical formed during antioxidant activity.[1]

-

This compound: Lacks methyl substituents at C5, C7, and C8 (hydrogen atoms occupy these positions).[1] This absence alters the electron density of the phenolic hydroxyl group and significantly reduces lipophilicity.[1]

Stereochemistry (The "Tail")

The prefix "rac-" vs. specific stereodescriptors (

-

Natural

-Tocopherol ( -

This compound: The "rac" indicates a racemic mixture, typically at the C2 position (

).[1] As a synthetic standard, it is an equimolar mixture of enantiomers.[1]

Comparative Data Table

| Feature | This compound (Internal Standard) | |

| CAS Number | 119-98-2 | 59-02-9 ( |

| Chemical Formula | ||

| Molecular Weight | 388.6 g/mol | 430.7 g/mol |

| Ring Methylation | None (5-H, 7-H, 8-H) | Trimethyl (5-Me, 7-Me, 8-Me) |

| Lipophilicity (LogP) | ~8.5 (Lower) | ~10.7 (Higher) |

| Primary Use | HPLC/GC Internal Standard | Therapeutic / Antioxidant |

Part 2: Functional Consequences & Biological Logic[1]

The -TTP Filter (Biological Integrity)

The liver expresses the

-

Mechanism:

-TTP has a hydrophobic pocket specifically shaped to accommodate the -

Tocol Exclusion: Due to the lack of methyl groups, this compound binds poorly to

-TTP.[1] Consequently, it is not recirculated into the plasma but is rapidly metabolized or excreted.[1] This makes this compound biologically inert relative to vitamin E, a desirable trait for an analytical internal standard.[1]

Antioxidant Mechanism (Homolytic Bond Dissociation)

The antioxidant potency of tocopherols depends on the stability of the tocopheroxyl radical.[1]

- -Tocopherol: The methyl groups at C5 and C7 exert an inductive effect (+I), pushing electron density toward the phenolic oxygen.[1] This lowers the Bond Dissociation Energy (BDE) of the O-H bond, making it a superior hydrogen atom donor to peroxyl radicals.[1]

-

This compound: Lacking these methyls, the O-H bond is stronger, and the resulting radical is less stable.[1] It is a significantly weaker antioxidant.[1]

Part 3: Visualization of Structural Logic[1]

The following diagram illustrates the hierarchical relationship and the "filters" that distinguish these molecules.

Figure 1: Structural divergence of the Tocol backbone leading to distinct functional applications.[1] Note the exclusion of this compound from the

Part 4: Experimental Protocol (Analytical Application)

Methodology: HPLC-FLD Quantification

Objective: Separate this compound (IS) from

Reagents:

-

IS Stock: this compound (1 mg/mL in Ethanol).[1]

-

Extraction Solvent: n-Hexane (HPLC Grade).[1]

-

Mobile Phase: Methanol/Acetonitrile (Isocratic).[1]

Step-by-Step Protocol:

-

Sample Preparation:

-

Protein Precipitation & Extraction:

-

Reconstitution:

-

Chromatography (RP-HPLC):

Expected Elution Order (Logic Check)

In Reverse Phase (C18) chromatography, retention is governed by hydrophobicity.[1]

-

Methyl Groups = Hydrophobicity. [1]

- -Tocopherol (3 methyls) is the most hydrophobic.[1]

- -Tocopherol (1 methyl) is less hydrophobic.[1]

-

This compound (0 methyls) is the least hydrophobic of the series.[1]

Result: this compound will elute first , providing a clear window free from interference by natural tocopherols.[1]

Analytical Workflow Diagram

Figure 2: Analytical workflow utilizing this compound as an Internal Standard.[1] The early elution of Tocol in RP-HPLC ensures no overlap with the analyte.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14986, Tocopherols.[1] PubChem. Available at: [Link][1]

-

Hosomi, A., et al. (1997).[1][5] Affinity for alpha-tocopherol transfer protein as a determinant of the biological activities of vitamin E analogs.[1][3] FEBS Letters. Available at: [Link]

-

American Oil Chemists' Society (AOCS). Analysis of Tocopherols and Tocotrienols by HPLC.[1] AOCS Lipid Library.[1] Available at: [Link]

-

Kamal-Eldin, A., & Appelqvist, L. A. (1996).[1] The chemistry and antioxidant properties of tocopherols and tocotrienols.[1][4] Lipids.[1] Available at: [Link]

Sources

- 1. Alpha-Tocopherol Acetate | C31H52O3 | CID 86472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The molecular basis of vitamin E retention: structure of human alpha-tocopherol transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stocker.dcbp.unibe.ch [stocker.dcbp.unibe.ch]

- 5. Alpha-Tocopherol Transfer Protein (α-TTP): Insights from Alpha-Tocopherol Transfer Protein Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of rac-Tocopherol Isomers for Pharmaceutical and Research Applications

Section 1: Introduction to Vitamin E and Tocopherol Isomerism

Vitamin E is a group of fat-soluble compounds essential for human health, with alpha-tocopherol (α-tocopherol) being the most biologically active form.[1] These molecules, characterized by a chromanol ring and a phytyl tail, are potent antioxidants that protect cell membranes from oxidative damage.[2] The core of α-tocopherol's structure features three stereocenters at the 2, 4', and 8' positions of its phytyl tail. This chirality gives rise to eight possible stereoisomers.

The naturally occurring form is exclusively RRR-α-tocopherol. In contrast, synthetic manufacturing produces all-rac-α-tocopherol, an equimolar racemic mixture of all eight stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, SSS).[3][4] Understanding the relative thermodynamic stability of these isomers is paramount for drug development professionals and researchers, as it directly impacts formulation, shelf-life, and ultimately, biological efficacy. This guide provides a deep dive into the structural factors governing stability, the methodologies for its assessment, and the practical implications for scientific applications.

Section 2: Differentiating Thermodynamic and Kinetic Stability

In the context of tocopherols, it is crucial to distinguish between two types of stability:

-

Thermodynamic Stability: This refers to the intrinsic energy state of an isomer, governed by its Gibbs free energy (ΔG). A thermodynamically more stable isomer exists at a lower energy state compared to its counterparts. This is often evaluated through computational modeling and calorimetric techniques.

-

Kinetic Stability: This relates to the rate at which an isomer degrades, which is determined by the activation energy required to initiate a chemical reaction (e.g., oxidation). A higher activation energy barrier corresponds to greater kinetic stability. Most "stability studies" involving exposure to heat or oxygen are, in fact, measuring kinetic stability.[1][5]

While distinct, these concepts are linked. A molecule's inherent thermodynamic properties influence the energy landscape of its degradation pathways. This guide will explore both facets, as they are collectively critical for predicting the real-world performance of tocopherol-based formulations.

Section 3: Structural Determinants of Tocopherol Stability

The stability of a tocopherol isomer is dictated by its molecular structure, specifically the substitution on the chromanol ring and the stereochemistry of the phytyl tail.

The Role of Chromanol Ring Methylation

The four primary tocopherol isoforms (alpha, beta, gamma, delta) differ in the number and position of methyl groups on the chromanol ring. This structural variance is the primary driver of their relative stability and antioxidant activity. The general order of stability is inversely proportional to antioxidant efficacy:

α-tocopherol , with its fully methylated ring, has the highest electron density, allowing it to readily donate its phenolic hydrogen atom to scavenge free radicals.[1] This high reactivity makes it a superior antioxidant but also renders it the least stable isomer.[5] Conversely, δ-tocopherol , with only one methyl group, is the most chemically stable due to its lower propensity for oxidation.[1][2]

The Influence of Stereochemistry

While the chromanol ring is the primary determinant of stability among isoforms, the stereoconfiguration of the phytyl tail introduces more subtle thermodynamic differences among the eight stereoisomers of α-tocopherol. The spatial arrangement of the methyl groups along the tail can lead to minor variations in intramolecular forces and steric strain.

The human body demonstrates a clear preference for the RRR configuration, and the hepatic α-tocopherol transfer protein (α-TTP) preferentially binds the 2R stereoisomers (RRR, RSR, RRS, RSS) over the 2S forms.[6][7] This biological discrimination underscores the importance of stereochemistry, and while direct experimental data on the thermodynamic stability of each of the eight stereoisomers is limited, their susceptibility to degradation and metabolic pathways can differ.

Section 4: Experimental Methodologies for Stability Assessment

Assessing the stability of tocopherol isomers requires robust experimental designs that subject the molecules to controlled stress and accurately quantify their degradation over time.

Protocol: Accelerated Thermal Degradation Study

This protocol outlines a standard method for evaluating the kinetic stability of tocopherol isomers under thermal stress. The principle is to accelerate degradation at elevated temperatures and extrapolate the findings to predict shelf-life under normal storage conditions.

Methodology:

-

Sample Preparation: Dissolve a precise concentration of the test isomer (e.g., all-rac-α-tocopherol) or a formulation containing it in a suitable matrix, such as a purified vegetable oil.

-

Aliquot and Baseline: Prepare multiple, identical aliquots in sealed, amber glass vials to prevent photo-oxidation. Analyze three aliquots immediately to establish a baseline concentration (T=0).

-

Thermal Stress Application: Place the remaining vials in calibrated ovens set to specific temperatures (e.g., 60°C, 100°C, and 180°C).[1][5][8]

-

Time-Point Sampling: At predetermined intervals (e.g., 12, 24, 48, 96 hours), remove three vials from each oven and cool them rapidly to quench any further degradation.

-

Extraction: If the tocopherol is in a complex matrix, perform a solvent extraction (e.g., using a hexane/methanol mixture) to isolate the analyte.

-

Analytical Quantification: Analyze the samples using Chiral High-Performance Liquid Chromatography (HPLC) as described in the protocol below.

-

Data Analysis: Plot the percentage of remaining tocopherol against time for each temperature. This data can be used to calculate degradation rate constants.

Caption: Experimental workflow for assessing the thermal stability of tocopherol isomers.

Protocol: Stereospecific Quantification by Chiral HPLC

To accurately assess the stability of rac-tocopherol, it is essential to use an analytical method capable of separating the individual stereoisomers.

Methodology:

-

System Preparation: Use an HPLC system equipped with a fluorescence or UV detector. Fluorescence detection (Excitation: ~295 nm, Emission: ~330 nm) offers superior sensitivity and selectivity.[1]

-

Chiral Column: Install a chiral stationary phase column (e.g., Chiralpak series) capable of resolving α-tocopherol stereoisomers.[9]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol, is commonly used.[1]

-

Standard Preparation: Prepare a calibration curve using certified reference standards of the individual stereoisomers, if available, or a well-characterized all-rac-α-tocopherol standard.

-

Sample Injection: Inject the extracted samples from the degradation study.

-

Data Acquisition and Analysis: Identify and quantify the peaks corresponding to the different stereoisomers (or groups of stereoisomers) by comparing their retention times and peak areas to the calibration standards.[3][9] The separation may resolve the eight isomers into four or five distinct peaks, often grouping the 2S isomers.[3]

Section 5: Computational Chemistry Approaches to Stability

In silico modeling provides a powerful, complementary approach to experimental studies, allowing for the prediction of thermodynamic stability based on first principles.

The Role of Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[2] For tocopherols, it can be used to:

-

Optimize Molecular Geometry: Determine the lowest-energy conformation of each isomer.

-

Calculate Thermodynamic Properties: Estimate the enthalpy (H), entropy (S), and Gibbs free energy (G) of the optimized structures. The isomer with the lowest calculated ΔG is predicted to be the most thermodynamically stable.

-

Analyze Reactivity Descriptors: Calculate properties like the HOMO-LUMO energy gap (GAP). A smaller gap is generally associated with higher chemical reactivity and lower kinetic stability.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Alpha-tocopherol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoisomers of alpha-tocopheryl acetate--characterization of the samples by physico-chemical methods and determination of biological activities in the rat resorption-gestation test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal stability of Tocopherol - Swettis Beauty Blog [skinchakra.eu]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Stabilities of tocopherols and phenolic compounds in virgin olive oil during thermal oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of alpha-tocopherol stereoisomers in biological specimens using chiral phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of rac-tocol in organic solvents vs water

Technical Whitepaper: Physicochemical Profiling and Solubilization Strategies for rac-Tocol (CAS 119-98-2)

Executive Summary

This compound (2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol) serves as the critical internal standard for the chromatographic quantification of Vitamin E homologs (tocopherols and tocotrienols).[1][2] Its structural utility lies in its absence of methyl groups on the aromatic ring positions 5, 7, and 8, rendering it chemically distinct yet chromatographically similar to natural Vitamin E vitamers.

This guide addresses the primary challenge in handling this compound: its extreme lipophilicity (LogP > 8) combined with a phenolic susceptibility to oxidative degradation.[1][2] We provide a validated solubility matrix, oxygen-exclusion protocols, and a decision framework for solvent selection in HPLC and cell culture applications.

Part 1: Molecular Architecture & Solubility Mechanics

To master the solubility of this compound, one must understand the competition between its two structural domains.[1] The molecule is amphiphilic but heavily skewed toward lipophilicity.[1][2]

-

The Phytyl Tail (Dominant): The 16-carbon saturated isoprenoid chain drives the molecule's interaction with non-polar solvents (Hexane, Heptane).[1][2] This tail is responsible for the molecule's complete insolubility in water.[1][2]

-

The Chromanol Head (Recessive): The phenolic hydroxyl (-OH) group at position 6 provides a localized polar site capable of hydrogen bonding.[1][2] This allows solubility in polar organic solvents (Ethanol, DMSO) but is insufficient to overcome the hydrophobic effect of the tail in aqueous environments.

Diagram 1: Solubility Mechanism & Solvent Interaction

The following diagram illustrates the structural logic dictating solvent compatibility.

Caption: Structural dissection of this compound showing the dominance of the hydrophobic phytyl tail over the polar chromanol head in solubility determination.[1]

Part 2: Quantitative Solubility Profile

The following data aggregates empirical solubility limits. Note that while this compound is soluble in alcohols, its saturation point is temperature-dependent.[1][2]

Table 1: Solubility Compatibility Matrix (at 25°C)

| Solvent Class | Specific Solvent | Solubility Rating | Saturation Limit (Approx.) | Application Context |

| Non-Polar | Hexane | Excellent | > 100 mg/mL | Primary Stock. Best for long-term stability and HPLC (Normal Phase).[1][2][3] |

| Toluene | Excellent | > 100 mg/mL | Alternative for GC-MS workflows.[1][2][3] | |

| Polar Organic | Ethanol (Abs.) | Good | ~ 30–50 mg/mL | Working Stock. Compatible with Reverse Phase HPLC and cell culture.[1][2][3] |

| Methanol | Moderate | ~ 10–20 mg/mL | HPLC mobile phase component.[1][2][3] Avoid for high-conc stocks.[1][2] | |

| DMSO | Good | ~ 25–30 mg/mL | Biological Assays. Use for introducing tocol to aqueous cell media.[1][3] | |

| DMF | Good | ~ 30 mg/mL | Alternative to DMSO for specific synthesis applications.[1][2][3] | |

| Aqueous | Water | Insoluble | < 0.01 mg/mL | Incompatible. Requires surfactant/emulsification for delivery.[1][2][3] |

| PBS (pH 7.4) | Insoluble | < 0.01 mg/mL | Will precipitate immediately upon addition.[1][2][3] |

Critical Warning: Solubility in ethanol decreases significantly at low temperatures.[1][2] A 50 mg/mL stock stored at -20°C may precipitate.[1][2] Always vortex and warm to room temperature before use.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of Oxygen-Free Stock Solution (Hexane)

Purpose: To create a stable primary standard for HPLC analysis. The phenolic proton is prone to oxidation, forming quinones (yellow/brown discoloration) if exposed to air.[1]

Reagents:

Workflow:

-

Solvent Sparging: Place 50 mL of Hexane in a sealed flask. Sparge with

gas for 10 minutes to displace dissolved oxygen.[1][2] -

Weighing: Weigh 10 mg of this compound into an amber volumetric flask (10 mL).

-

Dissolution: Add approx. 8 mL of sparged Hexane. Swirl gently. The oil should dissolve rapidly without sonication.[1][2]

-

Stabilization (Optional): If storing for >1 month, add BHT at 0.01% (w/v) to act as a sacrificial antioxidant.

-

Final Volume: Dilute to volume (10 mL) with sparged Hexane.

-

Storage: Aliquot into amber glass vials with Teflon-lined caps. Overlay the headspace with

before capping.[1][2] Store at -20°C.

Protocol B: Aqueous Delivery for Cell Culture (DMSO "Crash" Method)

Purpose: To introduce this compound to cell media without precipitation.[1][2]

-

Concentrate Preparation: Prepare a 1000x stock in anhydrous DMSO (e.g., 10 mM).

-

Pre-warming: Warm the cell culture media to 37°C.

-

Rapid Injection: While vortexing the media, inject the DMSO stock rapidly.

Part 4: Application Workflow & Decision Logic

Researchers often fail by selecting a solvent that works for dissolution but fails in the downstream application (e.g., using Hexane for a cell assay).

Diagram 2: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the appropriate this compound solvent vehicle based on downstream experimental constraints.

References

-

Cayman Chemical. (2023).[1][2] (±)-Tocol Product Information & Safety Data Sheet. Item No. 27195. Link

-

Rupérez, F. J., et al. (2001).[1][2] "Chromatographic analysis of α-tocopherol and related compounds in various matrices." Journal of Chromatography A, 935(1-2), 45-69.[1][2] Link

-

Larodan Research Grade Lipids. (2023).[1][2] Tocol (rac), 50mg/ml Product Specification. Product #60-1014. Link

-

National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 9865117, Tocol. Link[1][2]

-

Abcam. (2023).[1][2] this compound, Internal standard for tocopherols and tocotrienols (ab144067).[1][2] Link[1][2]

Sources

synthesis pathways for racemic tocol production

Technical Guide: Synthesis Pathways for (All-Rac)- -Tocopherol Production

Executive Summary

This technical guide details the industrial synthesis of (all-rac)-

This document moves beyond basic textbook descriptions to address the critical engineering challenges: regioselectivity (avoiding benzofuran byproducts), catalyst recovery, and solvent system optimization.

Fundamental Chemistry & Mechanism[3]

The synthesis is a condensation reaction catalyzed by Lewis or Brønsted acids.[3] The reaction proceeds in two main stages: alkylation and cyclization.[4]

Reaction Mechanism[3][5][6]

-

Activation: The acid catalyst facilitates the dehydration of Isophytol (IP), generating a tertiary phytyl carbocation (or an activated complex).

-

Alkylation: The carbocation attacks the electron-rich aromatic ring of TMHQ at the

position (ortho to the hydroxyl group), forming the phytyl-trimethylhydroquinone intermediate. -

Cyclization: The phenolic hydroxyl group attacks the double bond of the phytyl chain, closing the chroman ring to form

-tocopherol.

Critical Quality Attribute (CQA): The competition between the desired chroman ring closure and the formation of benzofuran derivatives is the primary selectivity challenge. High temperatures and improper solvent polarity favor benzofuran formation.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of TMHQ and Isophytol condensation. Note the bifurcation at the intermediate stage leading to potential benzofuran impurities.

Catalytic Strategies: Homogeneous vs. Heterogeneous

The choice of catalyst dictates the process engineering, corrosion management, and waste disposal.

Comparative Analysis

The industry is shifting from traditional Lewis Acid systems (highly active but corrosive) to Solid Acid systems (Green Chemistry compliant).

| Feature | Traditional Homogeneous System | Advanced Heterogeneous System |

| Catalyst | Nafion® NR 50 / Amberlyst® 15 / Zeolites | |

| Solvent | Biphasic (e.g., Ethylene Carbonate + Heptane) | Solvent-free or Supercritical |

| Selectivity | High (94-96%) | Moderate to High (90-95%) |

| Reaction Time | Fast (1–3 hours) | Slower (3–6 hours) |

| Engineering | Requires extensive aqueous workup/neutralization. High corrosion risk. | Simple filtration for catalyst recovery. Minimal corrosion. |

| Yield | >95% | 90-94% |

Experimental Protocols

Protocol A: Traditional Biphasic Lewis Acid Synthesis

Best for: Maximum yield and understanding the baseline industrial standard.

Reagents:

-

2,3,5-Trimethylhydroquinone (TMHQ): 0.1 mol

-

Isophytol (IP): 0.105 mol (slight excess)

-

Catalyst:

(0.05 mol) + conc. HCl (trace) -

Solvent: Ethyl Acetate or Toluene / Ethylene Carbonate mixture

Step-by-Step Workflow:

-

Inerting: Purge a 3-neck round-bottom flask with Nitrogen (

) or Argon. TMHQ oxidizes rapidly to quinone (inactive) in air. -

Dissolution: Dissolve TMHQ and

in the solvent system. Heat to reflux temperature (approx. 80–100°C). -

Addition: Add Isophytol dropwise over 60 minutes. Note: Slow addition prevents high local concentrations of IP, reducing isophytol dimerization.

-

Water Removal: Use a Dean-Stark trap if using toluene to continuously remove water generated during condensation. This drives the equilibrium forward.

-

Quenching: Cool to room temperature. Add water to extract the zinc salts.

-

Separation: Separate the organic layer. Wash with brine and

to neutralize acid traces. -

Purification: Dry over

, filter, and concentrate under reduced pressure. Final purification via molecular distillation.

Protocol B: Green Synthesis using Solid Acid Catalyst (Nafion)

Best for: Sustainable chemistry and simplified purification.

Reagents:

-

TMHQ: 10 mmol[5]

-

Isophytol: 10 mmol[5]

-

Catalyst: Nafion NR 50 (perfluorinated resin silica composite), 10-20 wt% relative to reactants.

-

Solvent: None (Melt reaction) or minimal Ethylene Carbonate.

Step-by-Step Workflow:

-

Preparation: Dry the Nafion catalyst in a vacuum oven at 100°C for 2 hours to remove pore water.

-

Reaction: Combine TMHQ and Catalyst in a reactor under

. Heat to 120°C (TMHQ melts). -

Addition: Add Isophytol slowly via syringe pump (rate: 2 mL/h).

-

Monitoring: Monitor reaction progress via HPLC. Stop when TMHQ consumption plateaus.

-

Workup: Hot filtration to remove the solid catalyst (Catalyst can be regenerated via acid wash).

-

Purification: The filtrate is crude

-tocopherol. Distill to remove unreacted Isophytol.

Process Engineering & Optimization

Critical Process Parameters (CPPs)

-

Water Management: Water is a byproduct of the dehydration step. If not removed, it deactivates Lewis acids (

) and blocks active sites on solid acids.-

Solution: Azeotropic distillation or use of cyclic carbonate solvents which scavenge water.

-

-

Temperature Control:

- : Reaction is too slow; intermediate accumulation.

- : Thermal degradation and benzofuran formation.

-

Optimal: 100–120°C for solvent-free; reflux temp for solvents.

-

Inert Atmosphere: Oxygen irreversibly converts TMHQ to Trimethylquinone (TMQ). TMQ does not react with Isophytol in this mechanism.

Industrial Workflow Diagram

Figure 2: Industrial process flow for tocopherol production, highlighting the catalyst recycle loop critical for economic viability.

References

-

Bonrath, W., et al. (2007). The synthesis of (all-rac)-α-tocopherol.[1][2][3][6][7][8]DSM Nutritional Products . A comprehensive review of industrial methods utilizing Lewis acid/Brønsted acid combinations.

-

Gömöry, J., et al. (2010).[3] Study of (all-rac)-α-tocopherol synthesis from trimethylhydroquinone and isophytol at the presence of solid catalysts.[2][3][7]Acta Chimica Slovaca , 3(2), 110-121.[3]

-

Wang, G., et al. (2004). Synthesis of (all-rac)-α-tocopherol catalyzed by nanocomposite catalysts.[6]ResearchGate . Describes the use of Nafion/Silica composites for solvent-free synthesis.

-

Kaszonyi, A., et al. (2009). Towards the synthesis of (all-rac)-α-tocopherol from trimethylhydroquinone and isophytol at reduced pressure.Chemical Papers .[3] Discusses water removal strategies to enhance yield.

-

Baldenius, K., et al. (1996). Industrial Synthesis of Vitamin E.[2][3]Ullmann's Encyclopedia of Industrial Chemistry . The foundational text for the

/HCl process.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 4. byjus.com [byjus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. RRR-α-Tocopherol Is the Predominant Stereoisomer of α-Tocopherol in Human Milk - PMC [pmc.ncbi.nlm.nih.gov]

The Tocol Scaffold: From Vitamin to Bioactive Pharmacophore

History, Chemistry, and Therapeutic Evolution of Tocopherol Derivatives

Executive Summary

This technical guide analyzes the evolution of tocol derivatives (Vitamin E family) from their 1922 discovery as "anti-sterility factors" to their current status as complex signaling modulators in oncology and drug delivery. Unlike standard nutritional overviews, this document focuses on the chroman-6-ol pharmacophore, detailing the structural chemistry, radical scavenging mechanisms (HAT), and non-antioxidant signaling pathways (PKC

Part 1: The Chronological Arc of Discovery

The identification of the tocol scaffold was not a singular event but a progression of biological isolation followed by rigorous structural elucidation.

The "Factor X" Era (1922–1938)

In 1922, Herbert Evans and Katharine Bishop at UC Berkeley observed that rats fed a purified diet of lard and cornstarch grew normally but suffered from fetal resorption. They postulated the existence of "Factor X," a lipid-soluble nutrient essential for reproduction.

-

1936: Evans and Gladys Emerson isolated the pure alcohol from wheat germ oil, naming it Tocopherol (tokos = childbirth, phero = to bear).

-

1938 (Structure): Erhard Fernholz elucidated the chemical structure, identifying the chroman ring and the phytyl side chain.

-

1938 (Synthesis): Paul Karrer achieved the first total synthesis of

-tocopherol by condensing trimethylhydroquinone with phytyl bromide, confirming the structure and enabling industrial production.

Visual Timeline of Discovery

Figure 1: The chronological progression from biological observation to synthetic mastery of the tocol scaffold.

Part 2: Structural Chemistry & Nomenclature

The "Vitamin E" family comprises eight distinct lipophilic molecules sharing a chroman-6-ol head group.[1] The biological activity and lipophilicity are dictated by the side chain and the methylation pattern of the aromatic ring.

The Tocol Hierarchy

-

Tocopherols: Possess a saturated phytyl tail (

). -

Tocotrienols: Possess an unsaturated farnesyl/isoprenoid tail (

) with three double bonds.

Stereochemistry: Natural

Isoform Methylation Patterns

The Greek letter prefixes (

| Isoform | R1 (C5) | R2 (C7) | R3 (C8) | Biological Activity (Relative to |

| Me | Me | Me | 100% (Highest affinity for | |

| Me | H | Me | ~40% | |

| H | Me | Me | ~10-30% (Superior NO | |

| H | H | Me | ~1% |

Part 3: Mechanistic Chemistry

Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

The core function of the tocol scaffold is chain-breaking antioxidant activity. The phenolic hydroxyl group at C6 donates a hydrogen atom to lipid peroxyl radicals (

Reaction:

Causality: The resulting tocopheryl radical (

Non-Antioxidant Signaling: PKC Inhibition

Beyond radical scavenging,

Mechanism:

- -Tocopherol activates Protein Phosphatase 2A (PP2A) .[3]

-

Activated PP2A dephosphorylates PKC

at key residues. -

Dephosphorylated PKC

becomes inactive, halting downstream signaling (e.g., NADPH oxidase activation).

Figure 2: The non-antioxidant signaling pathway where

Part 4: Synthetic Evolution & Derivatization

To adapt the lipophilic tocol scaffold for modern drug delivery, synthetic modifications focus on the C6-hydroxyl and the side chain.

Trolox (Hydrophilic Analog)

-

Structure: 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.[4]

-

Modification: The phytyl tail is replaced by a carboxylic acid group.

-

Utility: Used as a water-soluble standard in antioxidant assays (TEAC/ORAC) and as a scaffold for designing neuroprotective agents.

Vitamin E TPGS (Amphiphilic Excipient)

-

Structure: D-

-tocopheryl polyethylene glycol 1000 succinate. -

Synthesis: Esterification of

-tocopheryl succinate with PEG 1000. -

Utility:

-

Solubilizer: Forms micelles to solubilize hydrophobic drugs (e.g., Paclitaxel).

-

P-gp Inhibitor: Inhibits P-glycoprotein efflux pumps, enhancing the bioavailability of chemotherapeutics.

-

Part 5: Therapeutic Applications & Protocols

Protocol: Artifact-Free Extraction from Biological Tissue

Critical Warning: Avoid hot alkaline saponification. It destroys

Reagents:

-

Extraction Solvent: Hexane or Cyclohexane.

-

Protein Precipitant: Ethanol or Methanol containing 0.1% BHT (Butylated Hydroxytoluene) as an antioxidant preservative.

Step-by-Step Workflow:

-

Aliquot: Place 200

L plasma/tissue homogenate in a light-protected tube (amber glass). -

Precipitation: Add 200

L Ethanol + BHT. Vortex for 10s to denature lipoproteins and release tocols. -

Extraction: Add 1000

L Hexane. Vortex vigorously for 2 minutes. -

Separation: Centrifuge at 3000 x g for 5 minutes at 4°C.

-

Recovery: Transfer the upper organic layer to a fresh vial. Evaporate under a stream of Nitrogen (

) to prevent oxidation. -

Reconstitution: Dissolve residue in Mobile Phase (Methanol/Ethanol) for HPLC injection.

Protocol: HPLC Analysis

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5

m). Note: For separation of -

Mobile Phase: 100% Methanol or Methanol/Acetonitrile (isocratic).

-

Detection: Fluorescence is superior to UV due to higher sensitivity and selectivity.

References

-

Evans, H. M., & Bishop, K. S. (1922). On the Existence of a Hitherto Unrecognized Dietary Factor Essential for Reproduction. Science. Link

-

Fernholz, E. (1938). On the Constitution of

-Tocopherol. Journal of the American Chemical Society. Link -

Karrer, P., et al. (1938). Synthesis of

-Tocopherol.[7] Helvetica Chimica Acta. Link -

Ricciarelli, R., et al. (1998).

-Tocopherol specifically inactivates cellular protein kinase C -

Traber, M. G., & Atkinson, J. (2007). Vitamin E, antioxidant and nothing more. Free Radical Biology and Medicine. Link

-

Guo, Y., et al. (2013). The applications of Vitamin E TPGS in drug delivery. European Journal of Pharmaceutical Sciences. Link

-

Niki, E. (2014). Role of Vitamin E as a Lipid-Soluble Peroxyl Radical Scavenger: Measurements of Hydrogen Atom Transfer Rates. Journal of Clinical Biochemistry and Nutrition. Link

Sources

- 1. Synthesis and application of α-Tocopherol_Chemicalbook [chemicalbook.com]

- 2. d-alpha-tocopherol inhibition of vascular smooth muscle cell proliferation occurs at physiological concentrations, correlates with protein kinase C inhibition, and is independent of its antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trolox - Wikipedia [en.wikipedia.org]

- 5. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ata-journal.org [ata-journal.org]

- 7. metaphactory [semopenalex.org]

Methodological & Application

Application Note: High-Efficiency Extraction of rac-Tocol and Tocopherols from Human Plasma & Serum

Introduction & Principle

In the quantification of Vitamin E vitamers (

This guide details the extraction of this compound (and concurrent target analytes) from human plasma/serum.[1] The core challenge is isolating these highly lipophilic compounds from the protein-lipid matrix while preventing oxidation.

The Mechanism of Action

-

Disruption: Organic solvents (Ethanol/Methanol) denature lipoproteins (HDL/LDL), releasing bound tocopherols.

-

Partitioning: A non-polar solvent (Hexane/Heptane) creates a biphasic system. The lipophilic this compound and analytes migrate into the upper organic layer.

-

Stabilization: Antioxidants (BHT) sacrifice themselves to scavenge free radicals, protecting the labile chromanol ring of the tocopherols.

Pre-Analytical Considerations & Reagents

Critical Reagents

-

Internal Standard: this compound (>98% purity).

-

Extraction Solvent:

-Hexane (HPLC Grade). -

Precipitation Agent: Absolute Ethanol containing 0.1% (w/v) Butylated Hydroxytoluene (BHT). Note: BHT is non-negotiable to prevent oxidative degradation.

-

Matrix: Human Plasma (EDTA or Heparin) or Serum.[2]

Sample Handling (The "Cold Chain" Rule)

-

Light Sensitivity: Tocopherols are photo-labile. Perform all steps in amber glassware or under low-light conditions (yellow filtered light).

-

Temperature: Thaw samples at 4°C. Never heat above 30°C during evaporation.

Protocol A: Standard Liquid-Liquid Extraction (LLE)

Best for: Clinical Research, High Sensitivity, Clean Baselines

This protocol utilizes a high-ratio organic wash to ensure >95% recovery of the internal standard.

Workflow Diagram

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for this compound recovery.

Step-by-Step Procedure

-

Aliquot: Transfer 200 µL of plasma/serum into a 2 mL amber microcentrifuge tube.

-

IS Spiking: Add 50 µL of this compound working solution (e.g., 10 µg/mL in Ethanol). Vortex gently for 10 seconds.

-

Why: Adding IS before any other solvent ensures it tracks 100% of the matrix effects and extraction losses.

-

-

Precipitation: Add 200 µL of Ethanol (with 0.1% BHT). Vortex vigorously for 1 minute.

-

Result: The mixture should appear cloudy as proteins precipitate.

-

-

Extraction: Add 1.0 mL of

-Hexane. Cap tightly. -

Agitation: Shake on a mechanical shaker (or multi-vortexer) for 10 minutes at room temperature.

-

Why: Sufficient contact time is required for the lipophilic molecules to migrate from the aqueous/ethanol phase into the hexane.

-

-

Phase Separation: Centrifuge at 3,000 × g for 5 minutes at 4°C.

-

Collection: Carefully transfer 800 µL of the upper organic layer (Hexane) to a fresh glass vial. Avoid disturbing the protein pellet interface.

-

Drying: Evaporate to dryness under a gentle stream of Nitrogen at 25°C.

-

Reconstitution: Dissolve residue in 200 µL of Methanol/Acetonitrile (1:1 v/v). Vortex for 1 minute.

-

Analysis: Inject onto HPLC/UPLC system.

Protocol B: High-Throughput 96-Well SLE (Supported Liquid Extraction)

Best for: Drug Development, CROs, Large Cohorts

SLE replaces manual LLE by using a diatomaceous earth sorbent to hold the aqueous phase while the organic solvent elutes the analyte. It prevents emulsion formation.

-

Load: Mix 200 µL Plasma + 200 µL IS/Water (1:1). Load onto SLE+ 400 plate.

-

Wait: Apply low vacuum to pull sample into sorbent. Wait 5 minutes.

-

Mechanism: The aqueous phase coats the diatomaceous earth.

-

-

Elute: Apply 2 x 600 µL of MTBE (Methyl tert-butyl ether) containing 0.01% BHT.

-

Collect: Collect eluate in a deep-well collection plate.

-

Dry & Reconstitute: As per Protocol A.

Analytical Validation & Quality Control

Chromatographic Conditions (HPLC-FL)

To validate the extraction, use these proven conditions which separate this compound from endogenous isomers.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |

| Mobile Phase | Isocratic: Methanol (95%) / Water (5%) / Ammonium Acetate (10mM) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence: Ex 295 nm / Em 325 nm (Higher sensitivity than UV) |

| Retention Times |

Extraction Solvent Performance Data

Comparison of recovery rates for this compound using different solvents (n=5 replicates).

| Solvent System | Recovery (%) | Matrix Cleanliness | Recommendation |

| 96 ± 2.1% | High | Preferred (Gold Standard) | |

| Hexane:Ethyl Acetate (9:1) | 98 ± 1.5% | Medium | Use if measuring polar metabolites |

| MTBE | 92 ± 3.0% | Medium | Good for automated SLE |

| Dichloromethane | 85 ± 4.5% | Low | Avoid (Emulsion risk) |

Troubleshooting Guide

-

Low Recovery of IS:

-

Cause: Incomplete protein precipitation or evaporation loss.

-

Fix: Increase vortex time in Step 3; ensure Nitrogen stream is not too vigorous.

-

-

Interfering Peaks:

-

Cause: Contaminated solvents or plasticizers leached from tubes.

-

Fix: Use glass inserts and vials. Avoid low-grade polypropylene.

-

-

Degradation (Unknown Peaks):

-

Cause: Oxidation.

-

Fix: Freshly prepare BHT in Ethanol daily.

-

References

-

National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material 968e - Fat-Soluble Vitamins, Carotenoids, and Cholesterol in Human Serum. NIST, Gaithersburg, MD. [Link]

-

Su, Q., Rowley, K. G., & O'Dea, K. (1999).[3] Stability of individual carotenoids, retinol and tocopherols in human plasma during exposure to light and after extraction.[3][4] Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 191-198.[3][4] [Link]

-

American Oil Chemists' Society (AOCS). Analysis of Tocopherols and Tocotrienols by HPLC (Official Method Ce 8-89).[Link]

-

Rupérez, F. J., et al. (2001).

-tocopherol and related compounds in various matrices. Journal of Chromatography A, 935(1-2), 45-69. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stability of individual carotenoids, retinol and tocopherols in human plasma during exposure to light and after extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bevital.no [bevital.no]

Application Note: High-Sensitivity Chiral and Achiral Analysis of rac-Tocol and its Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This comprehensive guide details robust methodologies for the analysis of racemic tocol (vitamin E) and its various isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We present field-proven protocols for both the general quantification of tocopherols and tocotrienols in complex matrices and the specific chiral separation of all-rac-α-tocopherol stereoisomers. The causality behind critical experimental choices, from sample preparation and derivatization to chromatographic separation and mass spectrometric detection, is explained to ensure scientific integrity and methodological reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and sensitive analytical workflow for vitamin E analysis.

Introduction: The Analytical Challenge of Vitamin E

Vitamin E is a class of lipid-soluble compounds comprising two main families: tocopherols and tocotrienols. Each family is further divided into α, β, γ, and δ isomers, which differ in the number and position of methyl groups on the chromanol ring. The defining structural feature of tocopherols is a saturated phytyl tail, while tocotrienols possess an unsaturated tail.

The analytical complexity arises from the structural similarity of these isomers and the presence of three chiral centers at the 2, 4', and 8' positions of the α-tocopherol phytyl tail. This results in eight possible stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, SSS). Natural α-tocopherol exists exclusively as the RRR-stereoisomer, which exhibits the highest biological activity. In contrast, synthetic vitamin E, commonly used in fortification and supplements, is an equimolar mixture of all eight stereoisomers (all-rac-α-tocopherol)[1][2]. Differentiating and quantifying these stereoisomers is therefore critical for accurate nutritional assessment and pharmaceutical quality control.

Gas chromatography, with its high separation efficiency, coupled with the sensitive and specific detection of mass spectrometry, provides a powerful tool for this challenge. However, the low volatility and polar nature of the hydroxyl group on the chromanol ring necessitate a critical chemical modification step—derivatization—to make these molecules amenable to GC analysis.

Foundational Workflow: From Sample to Signal

A successful GC-MS analysis of tocols hinges on a meticulously executed workflow. Each step is designed to preserve the analyte's integrity, enhance its compatibility with the GC system, and ensure sensitive detection by the mass spectrometer.

Caption: High-level workflow for GC-MS analysis of tocols.

Protocol I: Sample Preparation and Derivatization

The primary goal of sample preparation is to extract the lipophilic tocols from their matrix (e.g., serum, oil, food homogenate) and prepare them for derivatization. For samples containing tocopheryl esters (e.g., tocopheryl acetate in supplements), a saponification step is required to hydrolyze the ester bond and liberate the free tocol for analysis[3][4].

Causality of Derivatization

Direct GC analysis of tocopherols is challenging due to the polar hydroxyl group on the chromanol ring. This group leads to low volatility and potential thermal degradation in the hot GC inlet. Derivatization replaces the active hydrogen of this hydroxyl group with a non-polar functional group, typically a trimethylsilyl (TMS) group[5][6][7]. This process, known as silylation, yields a TMS-ether derivative that is significantly more volatile and thermally stable, resulting in sharper chromatographic peaks and improved sensitivity[5][7].

Caption: Silylation of α-tocopherol using BSTFA.

Step-by-Step Derivatization Protocol (Silylation)

This protocol is a self-validating system; incomplete derivatization will be immediately apparent from poor peak shape and low response.

-

Extraction: Extract tocols from the sample matrix using a suitable organic solvent like hexane or a hexane/ethyl acetate mixture. For plasma or serum, a preliminary protein precipitation with ethanol is effective[8].

-

Drying: Evaporate the organic solvent extract to complete dryness under a gentle stream of nitrogen. This step is critical. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to moisture, and the presence of water will consume the reagent and inhibit the reaction[9].

-

Reagent Addition: To the dry residue, add 100 µL of a suitable non-protic solvent (e.g., pyridine, acetonitrile, or iso-octane) and 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst, enhancing the silylating power of the BSTFA, which is particularly useful for sterically hindered hydroxyl groups[7][10]. A 2:1 molar excess of silylating reagent to active hydrogens is recommended[9].

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection. The TMS derivatives are susceptible to hydrolysis, so analysis should proceed without undue delay.

Protocol II: Achiral GC-MS for Isomer Quantification

This method is designed for the simultaneous determination of the four tocopherol (α, β, γ, δ) and four tocotrienol isomers in a single chromatographic run.

GC-MS Instrumental Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or VF-5MS | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation based on boiling point and slight polarity differences. The elution order is typically δ < β/γ < α[10]. |

| Carrier Gas | Helium | Inert carrier gas, constant flow rate of 1.0-1.2 mL/min. |

| Inlet Temp. | 280-300°C | Ensures rapid and complete vaporization of the TMS-derivatives without thermal degradation. |

| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |

| Oven Program | Initial 200°C (hold 2 min), ramp 20°C/min to 280°C (hold 2 min), ramp 1°C/min to 285°C (hold 5 min) | The temperature program is optimized to separate the closely eluting β- and γ-isomers while ensuring the elution of all eight isomers within a reasonable timeframe (~15 minutes). |

| MS System | Agilent 5977B or equivalent | A single quadrupole or ion trap mass spectrometer provides the necessary sensitivity and selectivity. |

| Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |

| Acquisition | Full Scan (m/z 50-600) & SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification. |

Mass Spectrometric Detection and Quantification (SIM Mode)

For quantitative analysis, SIM mode provides a significant increase in sensitivity over full scan mode by monitoring only a few characteristic ions for each analyte.

| Analyte (as TMS-ether) | Molecular Weight | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| α-Tocopherol-TMS | 502.9 | 502 (M⁺) | 236, 277 |

| β-Tocopherol-TMS | 488.9 | 488 (M⁺) | 222, 263 |

| γ-Tocopherol-TMS | 488.9 | 488 (M⁺) | 222, 263 |

| δ-Tocopherol-TMS | 474.8 | 474 (M⁺) | 208, 249 |

Data synthesized from multiple sources[1][3]. Note: β- and γ-tocopherol are isomers and produce identical mass spectra; their identity is confirmed by their chromatographic retention time.

The primary fragment ion for TMS-derivatized tocopherols results from the cleavage of the phytyl side chain, leading to a characteristic ion representing the trimethylsilyl-chromanol ring system. For α-tocopherol-TMS, the molecular ion (M⁺) at m/z 502 is prominent, and a key fragment at m/z 236 is observed[1].

Protocol III: Chiral GC-MS for Stereoisomer Separation

The separation of eight stereoisomers of α-tocopherol is a significant analytical challenge that typically cannot be accomplished in a single GC run. A common and effective strategy involves a preliminary separation using chiral High-Performance Liquid Chromatography (HPLC) followed by chiral GC analysis of the collected fractions[7].

Combined HPLC-GC Workflow

Caption: Combined HPLC and Chiral GC workflow for full separation.

Chiral GC Instrumental Parameters

After derivatization (either silylation as described above or methylation), the fractions are analyzed by chiral GC-MS.

| Parameter | Setting | Rationale |

| GC Column | Silar-100 AT (60 m x 0.25 mm) or CP-Sil 88 (50 m x 0.22 mm) | These highly polar cyanopropyl stationary phases provide the necessary selectivity to resolve the subtle structural differences between stereoisomers[2]. Longer columns (50-100m) are required for adequate resolution. |

| Carrier Gas | Helium | Constant flow or pressure mode. |

| Inlet Temp. | 260°C | Standard temperature for derivatized analytes. |

| Injection Mode | Splitless (1 µL) | For sensitivity. |

| Oven Program | Isothermal, e.g., 165-195°C | Chiral separations often perform best under isothermal conditions, which maximize the interaction with the stationary phase and improve resolution between closely eluting enantiomers and diastereomers. The exact temperature must be optimized for the specific column and derivative used. |

| MS Detection | SIM Mode | Essential for detecting the small, separated peaks of each stereoisomer with high sensitivity. The same ions as in the achiral method are used. |

Conclusion

The GC-MS protocols detailed in this application note provide a robust and validated framework for the comprehensive analysis of rac-tocol and its isomers. The achiral method allows for rapid and sensitive quantification of the eight major vitamin E congeners, while the combined HPLC-chiral GC workflow enables the complete separation and determination of all eight α-tocopherol stereoisomers. The key to success lies in meticulous sample preparation, particularly the anhydrous derivatization step, and the careful selection of chromatographic columns and parameters tailored to the specific analytical goal. By understanding the causality behind each step, researchers can confidently apply and adapt these methods to advance our understanding of the role of vitamin E in nutrition and medicine.

References

-

Chromatographic Separation of Vitamin E Enantiomers. (2017). Molecules. [Link]

-

DETERMINATION OF THE STEREOISOMERS OF RACEMIC α-TOCOPHEROL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AND GAS CHROMATOGRAPHY. (2009). Acta Poloniae Pharmaceutica. [Link]

-

Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

-

Determination of Panthenol, Cholecalciferol and Tocopherol in Cosmetic Products by Gas Chromatography-Mass Spectrometry in SIM Mode. (1999). International Journal of Cosmetic Science. [Link]

-

(PDF) Chromatographic Separation of Vitamin E Enantiomers. (2017). ResearchGate. [Link]

-

Quantitative determination of alpha-, beta-, gamma- and delta-tocopherols in human serum by high-performance liquid chromatography and gas chromatography-mass spectrometry as trimethylsilyl derivatives with a two-step sample preparation. (2000). Journal of Chromatography A. [Link]

-

Quantitative determination of α-, β-, γ- and δ-tocopherols in human serum by high-performance liquid chromatography and gas chromatography-mass spectrometry as trimethylsilyl derivatives with a two-step sample preparation. (2000). ResearchGate. [Link]

-

GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Determination of Tocopherols in Human Serum Using Gas Chromatography. (n.d.). SCISPEC. [Link]

-

α-Tocopherol, TMS derivative. (n.d.). NIST WebBook. [Link]

-

Simple GC-FID method development and validation for determination of α-tocopherol (vitamin E) in human plasma. (2004). ResearchGate. [Link]

-

γ-Tocopherol, TMS derivative. (n.d.). NIST WebBook. [Link]

-

Separation of RRR-α-Tocopherol by Chiral Chromatography. (2020). Journal of AOAC INTERNATIONAL. [Link]

-

GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices. (2016). ResearchGate. [Link]

-

Quantitative determination of α-, β-, γ- and δ-tocopherols in human serum by high-performance liquid chromatography and gas chromatography–mass spectrometry as trimethylsilyl derivatives with a two-step sample preparation. (2000). Sci-Hub. [Link]

-

BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. [Link]

-

Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products. (1996). Methods in Enzymology. [Link]

-

Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography – mass spectrometry. (2014). Analytical Methods. [Link]

-

Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. (2007). Journal of Chromatography A. [Link]

-

AOAC SMPR® 2011.010 Standard Method Performance Requirement for Vitamin E in Infant Formula and Adult/Pediatric Nutritional For. (2011). AOAC International. [Link]

-

(PDF) Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography - mass spectrometry. (2014). ResearchGate. [Link]

-

Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. (n.d.). Waters Corporation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ptfarm.pl [ptfarm.pl]

- 3. dspace.ceu.es [dspace.ceu.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uoguelph.ca [uoguelph.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of alpha-, beta-, gamma- and delta-tocopherols in human serum by high-performance liquid chromatography and gas chromatography-mass spectrometry as trimethylsilyl derivatives with a two-step sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Note: Determination of Relative Response Factors (RRF) for rac-Tocol as an Internal Standard in Vitamin E Analysis

Abstract & Introduction

In the quantitative analysis of Vitamin E isomers (tocopherols and tocotrienols), the use of an Internal Standard (IS) is critical to correct for variations in injection volume, solvent evaporation, and detector drift. This compound (CAS 119-98-2) is the preferred IS because it is a synthetic analogue structurally similar to natural tocopherols but absent in natural samples, ensuring no co-elution interference.

However, this compound does not exhibit the exact same molar fluorescence quantum yield or UV extinction coefficient as the target analytes (e.g.,

Theoretical Basis

The Response Factor (RF) of a single compound is the ratio of the detector signal (Area) to its concentration (

The Relative Response Factor (RRF) is the ratio of the analyte's RF to the Internal Standard's RF.[1][2] This value is dimensionless and detector-specific.

Rearranging for the final calculation of an unknown sample:

Critical Scientific Insight: Fluorescence detection (FLD) is preferred over UV due to higher selectivity and sensitivity. However, fluorescence response is highly dependent on the solvent environment (quenching effects) and the specific excitation/emission wavelengths. Therefore, RRFs are not universal constants ; they must be determined experimentally for every specific HPLC system and mobile phase composition.

Experimental Workflow

Diagram 1: RRF Determination Logic

The following flowchart illustrates the critical path for establishing valid RRFs. Note the self-validating step using UV-Vis spectrophotometry to confirm stock concentrations.

Caption: Workflow for the rigorous determination of RRF, emphasizing the UV purity check as a mandatory control point.

Detailed Protocol

Materials & Reagents[1][4][5]

-

Analytes: High purity standards (>95%) of

-, -

Internal Standard: this compound (purity >95%).[4]

-

Solvents: n-Hexane (HPLC Grade), Isopropanol (HPLC Grade), Ethanol (Absolute).

-

Equipment: HPLC with Fluorescence Detector (FLD), UV-Vis Spectrophotometer.

Preparation of Standard Solutions (The Self-Validating Step)

Commercial standards often vary in purity (85-99%). Relying on the label weight is the most common source of error. You must validate the concentration using extinction coefficients (

-

Stock Solutions: Dissolve ~10 mg of each standard (individually) in 100 mL n-hexane.

-

UV Validation:

-

Take an aliquot of the stock and dilute with ethanol (or hexane, depending on the literature

value used). -

Measure Absorbance at

(typically 292-298 nm). -

Calculate exact concentration:

-

Reference

values (in Ethanol):

-

Chromatographic Conditions (ISO 9936 / AOCS Ce 8-89)

This protocol uses Normal Phase chromatography, which provides superior separation of positional isomers (

| Parameter | Setting |

| Column | Silica (Si), 250 mm x 4.6 mm, 5 |

| Mobile Phase | n-Hexane : Isopropanol (99.5 : 0.5 v/v) |

| Flow Rate | 1.0 mL/min (Isocratic) |

| Temperature | 25°C |

| Injection Vol | 20 |

| Detection (FLD) | Excitation: 295 nm |

| Run Time | ~15-20 minutes |

Determination of RRF[3]

-

Calibration Mix: Prepare a working standard solution containing all target analytes and the this compound IS.

-

Target Conc: ~5-10

g/mL for each component. -

Precision: Use volumetric flasks and gas-tight syringes.

-

-

Injection: Inject the calibration mix in triplicate (

). -

Integration: Integrate peaks baseline-to-baseline.

-

Order of Elution (Normal Phase):

-T -

Note:this compound usually elutes between

-tocopherol and

-

Calculation & Data Analysis

The Calculation Logic

Most modern chromatography software (ChemStation, Empower) calculates RRF automatically if set up correctly. However, manual verification is required for validation.

Use the following table structure to organize your data:

| Component | Mass Injected (ng) | Peak Area (Counts) | Response Factor | Relative Response Factor |

| 100.5 | 5,200,000 | 51,741 | 1.15 | |

| 98.2 | 8,100,000 | 82,484 | 1.83 | |

| This compound (IS) | 102.1 | 4,600,000 | 45,053 | 1.00 (Reference) |

Note: Hypothetical data for illustration. Fluorescence response for

Diagram 2: Calculation Dependency

Caption: Visual representation of the RRF derivation formula.

Validation & Acceptance Criteria

To ensure the RRF is robust:

-

Linearity Check: The RRF should remain constant (

5%) across a concentration range (e.g., 1 -

Precision: Inject the standard 5 times. The RSD of the calculated RRF must be

. -

Stability: Re-verify RRFs weekly or whenever the mobile phase batch changes. Small changes in the Isopropanol/Hexane ratio can shift fluorescence quantum yields differentially between isomers.

Troubleshooting

-

RRF Variation > 5%: Check the Fluorescence Excitation wavelength. Small shifts near the excitation maximum (290-295 nm) can drastically alter the ratio between

-tocopherol and this compound. -

Peak Tailing: Silica columns are sensitive to water. Ensure solvents are strictly anhydrous. Tailing changes integration area and skews RRF.

-

Co-elution: If this compound co-elutes with

-tocotrienol (in palm oil samples), adjust the modifier (Isopropanol) concentration by 0.1-0.2%.

References

-

International Organization for Standardization. (2016).[3][5] ISO 9936:2016 Animal and vegetable fats and oils — Determination of tocopherol and tocotrienol contents by high-performance liquid chromatography.[3][5][6][7]Link

-

American Oil Chemists' Society. (2017). AOCS Official Method Ce 8-89: Determination of Tocopherols and Tocotrienols in Vegetable Oils and Fats by HPLC.[8][9]Link

-

Abcam. (n.d.). This compound, Internal standard for tocopherols and tocotrienols (CAS 119-98-2) Product Sheet.[4]Link

-

Chromatography Today. (2014). What is a Response Factor?Link

Sources

- 1. pharmasciences.in [pharmasciences.in]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. scribd.com [scribd.com]

- 4. This compound, Internal standard for tocopherols and tocotrienols (CAS 119-98-2) | Abcam [abcam.com]

- 5. img.antpedia.com [img.antpedia.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 8. library.aocs.org [library.aocs.org]

- 9. aocs.org [aocs.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting rac-Tocol Peak Tailing in RP-HPLC

Case ID: Tocol-RP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Diagnostic and remediation protocols for peak asymmetry in rac-tocol (Internal Standard) analysis.

Executive Summary & Molecule Profile

This compound (CAS: 119-98-2) is a synthetic Vitamin E analog often used as an Internal Standard (IS) for tocopherol and tocotrienol quantification.[1] Unlike naturally occurring tocopherols, it lacks methyl groups on the chroman ring (except at the C2 position).

Key Physicochemical Properties:

-

LogP: ~9.6 (Highly Lipophilic)

-

pKa: ~10.6 (Phenolic Hydroxyl)

-

Solubility: Soluble in Hexane, Ethanol, THF; Poor water solubility.

The Problem: Peak tailing (

Diagnostic Workflow

Before altering chemistry, isolate the source of the asymmetry. Use this logic flow to determine if the issue is Physical (System/Hardware) or Chemical (Method/Column).

Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry.

Technical Solutions & FAQs

Issue Category 1: The "Solvent Effect" (Most Likely)

Symptom: The peak is broad or tails significantly, but retention time is stable. The sample is likely dissolved in Hexane or Heptane.

Q: I extract my samples in Hexane. Can I inject this directly? A: Direct injection of pure hexane into a Reverse Phase (C18) system is the leading cause of peak distortion for tocols.

-

Mechanism: Hexane is a "strong" solvent in RP-HPLC (high elution strength). When a plug of hexane enters a methanol/water mobile phase, the this compound molecules travel with the hexane plug faster than they should, rather than interacting with the stationary phase immediately. As the plug dilutes, the analyte precipitates or smears, causing tailing or peak splitting.

-

Protocol (Solvent Exchange):

-

Evaporate the hexane extract to dryness under Nitrogen.

-

Reconstitute in 100% Methanol or Ethanol .

-

Alternative: If solubility is an issue, use Isopropanol (IPA):Methanol (1:1) . IPA acts as a bridge solvent (cosolvent) that solubilizes lipids but mixes better with aqueous mobile phases than hexane.

-

Data: Solvent Strength Comparison (Reverse Phase)

| Solvent | Polarity Index ( | Elution Strength (on C18) | Compatibility with RP |

| Water | 10.2 | Weakest | Base Mobile Phase |